Cas no 2172583-89-8 (5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide)

5-(Propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a triazole core functionalized with a carbothioamide group and trifluoropropyl substituents. Its structural design imparts unique physicochemical properties, including enhanced stability and potential reactivity in nucleophilic or electrophilic environments. The trifluoromethyl group contributes to increased lipophilicity, which may improve membrane permeability in biological applications. The carbothioamide moiety offers versatility for further derivatization, making it a valuable intermediate in medicinal chemistry and agrochemical research. This compound is particularly suited for studies involving sulfur-containing heterocycles or fluorinated analogs, where its distinct electronic and steric effects can be leveraged for targeted molecular interactions.
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide structure
2172583-89-8 structure
Product name:5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
CAS No:2172583-89-8
MF:C9H13F3N4S
Molecular Weight:266.286530256271
CID:6008236
PubChem ID:165597626

5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
    • EN300-1596570
    • 2172583-89-8
    • インチ: 1S/C9H13F3N4S/c1-4(2)7-6(8(13)17)14-15-16(7)5(3)9(10,11)12/h4-5H,1-3H3,(H2,13,17)
    • InChIKey: QLWIBODBJPNAPS-UHFFFAOYSA-N
    • SMILES: S=C(C1=C(C(C)C)N(C(C)C(F)(F)F)N=N1)N

計算された属性

  • 精确分子量: 266.08130209g/mol
  • 同位素质量: 266.08130209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 295
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • XLogP3: 2.1

5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1596570-0.05g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
0.05g
$1308.0 2023-06-04
Enamine
EN300-1596570-0.1g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
0.1g
$1371.0 2023-06-04
Enamine
EN300-1596570-5.0g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
5g
$4517.0 2023-06-04
Enamine
EN300-1596570-1000mg
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
1000mg
$1557.0 2023-09-23
Enamine
EN300-1596570-0.5g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
0.5g
$1495.0 2023-06-04
Enamine
EN300-1596570-2.5g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
2.5g
$3051.0 2023-06-04
Enamine
EN300-1596570-1.0g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
1g
$1557.0 2023-06-04
Enamine
EN300-1596570-10.0g
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
10g
$6697.0 2023-06-04
Enamine
EN300-1596570-100mg
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
100mg
$1371.0 2023-09-23
Enamine
EN300-1596570-250mg
5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide
2172583-89-8
250mg
$1432.0 2023-09-23

5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

Comprehensive Analysis of 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172583-89-8)

The compound 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172583-89-8) is a highly specialized heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical research and agrochemical development. This compound belongs to the 1,2,3-triazole family, a class of nitrogen-containing heterocycles known for their remarkable stability and versatility in chemical synthesis. The presence of both propan-2-yl and 1,1,1-trifluoropropan-2-yl substituents, along with the carbothioamide functional group, contributes to its distinct physicochemical properties, making it a subject of intense study in modern organic chemistry.

One of the most intriguing aspects of 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide is its potential role in drug discovery. The 1,2,3-triazole core is widely recognized as a privileged scaffold in medicinal chemistry, often employed as a bioisostere for amide bonds or other functional groups. Recent studies have highlighted the importance of fluorinated compounds in improving the metabolic stability and bioavailability of drug candidates, which explains the growing interest in this particular molecule. Researchers are particularly interested in exploring its potential as a kinase inhibitor or antimicrobial agent, given the known biological activities of similar triazole derivatives.

From a synthetic chemistry perspective, the preparation of 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide presents several interesting challenges and opportunities. The incorporation of the trifluoromethyl group typically requires specialized fluorination techniques, while the construction of the 1,2,3-triazole ring can be achieved through various methods, including the well-known click chemistry approach. The carbothioamide functionality adds another dimension to the molecule's reactivity, potentially serving as a versatile handle for further derivatization. These synthetic considerations make this compound particularly valuable for researchers working on structure-activity relationship studies and lead optimization in drug development programs.

The physicochemical properties of 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide are equally noteworthy. The presence of fluorine atoms significantly influences the molecule's lipophilicity and electronic distribution, which can have profound effects on its biological activity and pharmacokinetic profile. Computational chemistry studies suggest that this compound may exhibit favorable drug-like properties, including appropriate molecular weight and polar surface area for potential oral bioavailability. These characteristics align well with current trends in fragment-based drug design and small molecule therapeutics, making it a compelling subject for further investigation.

Beyond pharmaceutical applications, 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide shows promise in materials science applications. The combination of the triazole ring and fluorinated side chains could impart unique electronic properties to the molecule, potentially making it useful in the development of organic electronic materials or liquid crystals. Recent advances in fluorine chemistry have demonstrated how such compounds can contribute to the creation of novel materials with enhanced stability and performance characteristics.

In the context of current research trends, this compound aligns with several hot topics in chemical research, including the development of fluorinated bioactive compounds and the exploration of triazole-based pharmaceuticals. The scientific community's growing interest in sustainable chemistry has also led to investigations into more efficient synthetic routes for such molecules, with particular emphasis on atom economy and green chemistry principles. These aspects make 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide not just a subject of academic interest, but also a potential contributor to addressing real-world challenges in healthcare and materials science.

For researchers considering working with this compound, it's important to note that proper characterization techniques are essential. Advanced analytical methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography can provide valuable insights into its structural features and purity. The compound's stability under various conditions should also be thoroughly investigated, particularly given the presence of both triazole and carbothioamide functionalities, which may exhibit specific reactivity patterns.

Looking forward, the potential applications of 5-(propan-2-yl)-1-(1,1,1-trifluoropropan-2-yl)-1H-1,2,3-triazole-4-carbothioamide continue to expand as researchers uncover new aspects of its chemistry and biological activity. Its unique combination of structural elements positions it as a valuable building block in medicinal chemistry, a potential lead compound in drug discovery, and an interesting candidate for materials science applications. As synthetic methodologies advance and our understanding of fluorine effects in molecular design deepens, this compound is likely to remain at the forefront of innovative chemical research for years to come.

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